3-Bromo-2-chloro-5-fluoro-4-methylpyridine
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Overview
Description
3-Bromo-2-chloro-5-fluoro-4-methylpyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 4-methylpyridine. The process includes:
Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.
Chlorination: Addition of a chlorine atom at the 2-position.
Fluorination: Incorporation of a fluorine atom at the 5-position.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-2-chloro-5-fluoro-4-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can influence its reactivity and binding affinity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzotrifluoride
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-chloro-5-fluoro-4-methylpyridine is unique due to the specific arrangement of halogen atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various synthetic and industrial applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluoro-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDYUCKSCLSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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